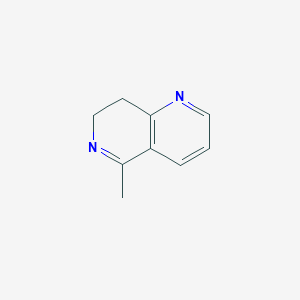

5-methyl-7,8-dihydro-1,6-naphthyridine

Vue d'ensemble

Description

“5-methyl-7,8-dihydro-1,6-naphthyridine” is a derivative of naphthyridine, a class of nitrogen-containing heterocyclic compounds . Naphthyridines are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring . They have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .

Synthesis Analysis

The synthesis of naphthyridine derivatives has been a topic of interest in recent years . Various strategies related to the synthesis of naphthyridines have been published, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . As indicated in the referenced papers, six isomeric naphthyridines are possible .Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Alkyl halides react readily with naphthyridines to furnish the corresponding N-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the referenced papers .Applications De Recherche Scientifique

5-methyl-7,8-dihydro-1,6-naphthyridine is used in a variety of scientific research applications. It is used in organic synthesis to produce heterocyclic compounds, such as pyridines, quinolines, and indoles. It is also used in the synthesis of pharmaceuticals, including anticancer agents and antiviral agents. In addition, this compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mécanisme D'action

Target of Action

5-Methyl-7,8-dihydro-1,6-naphthyridine is a pharmacologically active compound with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . It targets the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, an attractive target for antiviral chemotherapy .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, in the case of HIV-1 integrase, it inhibits the enzyme’s activity, thereby preventing the integration of the viral DNA into the host genome . This halts the replication of the virus and its spread within the host organism.

Pharmacokinetics

One of the compounds in the same family, a derivative of 1,6-naphthyridine, has been reported to have good secondary pharmacology and physicochemical properties, and excellent pharmacokinetics in preclinical species . This suggests that this compound might have similar properties, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action depend on its target. For instance, when targeting HIV-1 integrase, it prevents the integration of the viral DNA into the host genome, thereby inhibiting the replication of the virus . In terms of its anticancer properties, it has been shown to have activity against different cancer cell lines .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-methyl-7,8-dihydro-1,6-naphthyridine in laboratory experiments include its low cost, its availability, and its low toxicity. It is also relatively easy to synthesize and can be used in a variety of reactions. However, its use in laboratory experiments is limited by its low solubility in water.

Orientations Futures

The future of 5-methyl-7,8-dihydro-1,6-naphthyridine research is wide open. It has potential applications in drug development, organic synthesis, and agrochemicals. It could also be used to synthesize new materials, such as polymers and nanomaterials. In addition, further research into the biochemical and physiological effects of this compound could lead to new therapeutic agents. Finally, further research into the mechanism of action of this compound could lead to a better understanding of how it works and how it can be used in a variety of applications.

Safety and Hazards

Propriétés

IUPAC Name |

5-methyl-7,8-dihydro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-3,5H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTAHOOKRGJODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

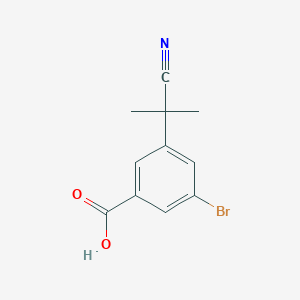

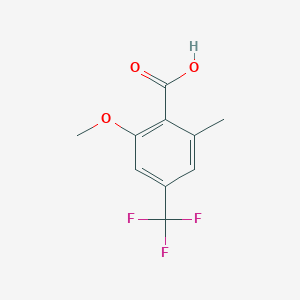

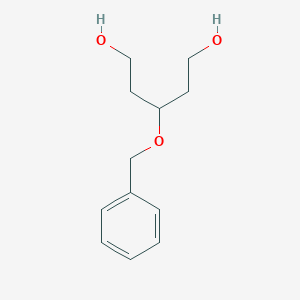

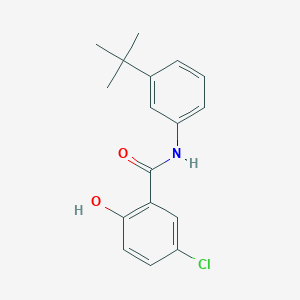

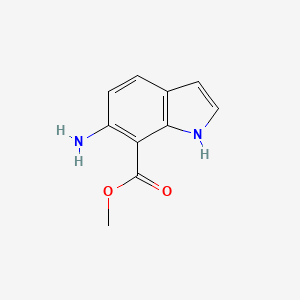

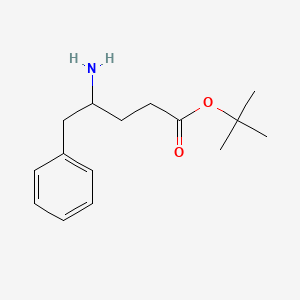

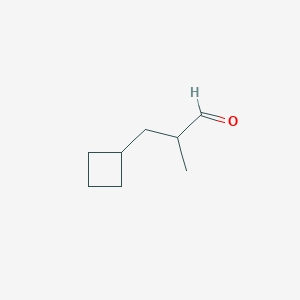

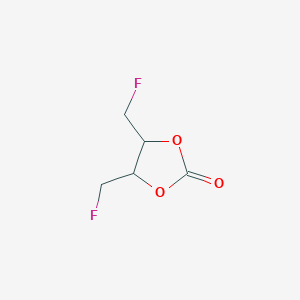

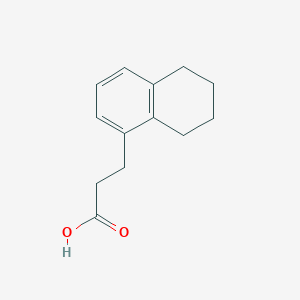

Synthesis routes and methods I

Procedure details

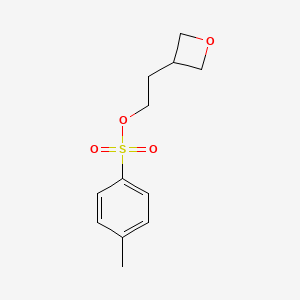

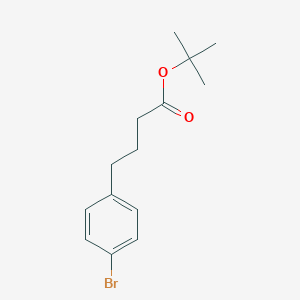

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)

![4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine](/img/structure/B6614787.png)